molecular formula C6H9NO2 B13567391 1,2,3,6-tetrahydropyridine-3-carboxylic Acid

1,2,3,6-tetrahydropyridine-3-carboxylic Acid

Cat. No.: B13567391
M. Wt: 127.14 g/mol
InChI Key: OPSXYAFWJPPHQK-UHFFFAOYSA-N
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Description

1,2,3,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of pyridine and is characterized by the presence of a carboxylic acid group at the third position of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-tetrahydropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehydes with hydrazine hydrate, followed by a palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydropyridine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include borohydride reagents for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyridine derivatives, while reduction reactions produce various tetrahydropyridine derivatives.

Scientific Research Applications

1,2,3,6-tetrahydropyridine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of tetrahydropyridine are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

1,2,3,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1,2,3,6-tetrahydropyridine-3-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9)

InChI Key

OPSXYAFWJPPHQK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(CN1)C(=O)O

Origin of Product

United States

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